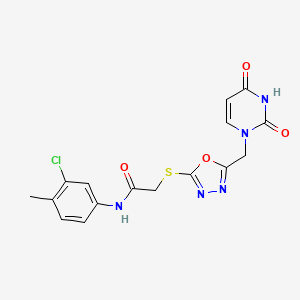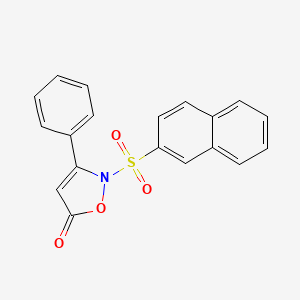
N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 101 is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Francisco. Since then, it has been studied for its potential use in treating various diseases, including cancer and neurological disorders.
Applications De Recherche Scientifique
Compound 101 has been studied for its potential use in treating various diseases, including cancer and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurological research, it has been shown to have neuroprotective effects and improve cognitive function.
Mécanisme D'action
The exact mechanism of action of compound 101 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Compound 101 has been shown to have a number of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, it has been shown to have neuroprotective effects and improve cognitive function. It has also been shown to have anti-inflammatory effects and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound 101 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It also has a high potency, which means that it can be used in low concentrations. However, one of the limitations of using compound 101 in lab experiments is that it is a relatively new compound and its safety and toxicity profile are not fully understood.
Orientations Futures
There are several future directions for research on compound 101. One area of research is to further investigate its potential use in treating cancer and neurological disorders. Another area of research is to investigate its safety and toxicity profile in more detail. Additionally, researchers could explore the use of compound 101 in combination with other drugs or therapies to enhance its efficacy. Finally, researchers could investigate the potential use of compound 101 in other areas of medicine, such as infectious diseases or autoimmune disorders.
In conclusion, compound 101 is a synthetic compound that has been studied for its potential use in treating various diseases. It has been shown to have a number of biochemical and physiological effects, including inhibiting the growth of cancer cells and improving cognitive function. While there are limitations to using compound 101 in lab experiments, there are several future directions for research that could lead to new treatments and therapies for a variety of diseases.
Méthodes De Synthèse
Compound 101 is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 1-bromo-2,2-dimethylcyclopropane with sodium cyanide to form 1-cyano-2,2-dimethylcyclopropane. This compound is then reacted with 2,3-dihydro-1H-indene-4-carboxylic acid to form compound 101.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-7-8-14(13-6-4-5-12(11)13)15(20)19-17(10-18)9-16(17,2)3/h7-8H,4-6,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJNQDKGLAIDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)NC3(CC3(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2421058.png)
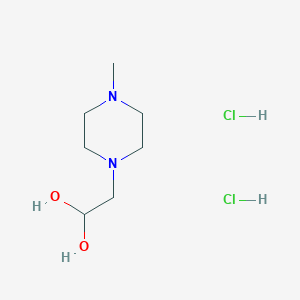
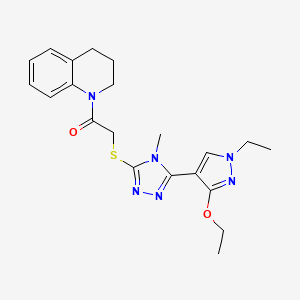
![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)
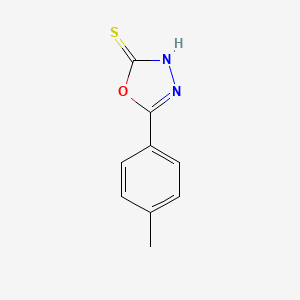
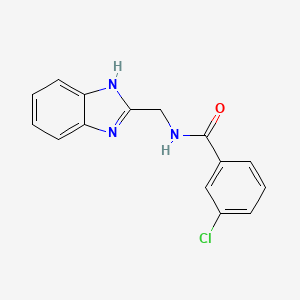

![1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2421068.png)

![N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2421070.png)
